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Cat. No.: B565336

Audience: Researchers, scientists, and drug development professionals.
Introduction

Simvastatin is a widely prescribed drug for lowering cholesterol and triglycerides.[1][2] As a
lactone prodrug, it is susceptible to degradation, particularly through acid-catalyzed hydrolysis
and subsequent dehydration to form anhydrosimvastatin.[3] Monitoring the formation of
anhydrosimvastatin is critical for ensuring the quality and stability of simvastatin drug
products. This application note presents a stability-indicating High-Performance Liquid
Chromatography (HPLC) method with UV detection for the simultaneous determination of
simvastatin and its primary degradation product, anhydrosimvastatin. The method is simple,
accurate, precise, and suitable for routine quality control and stability studies.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the simultaneous
determination of simvastatin and anhydrosimvastatin. The optimized chromatographic
conditions are summarized in the table below.
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Parameter Condition
C18 (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm,
Column
5 pum)
Acetonitrile : 0.025 M Monobasic Sodium
Mobile Phase Phosphate (NaH2PO4) buffer (65:35, v/v), pH
adjusted to 4.5 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 pL

Column Temperature

Ambient (or controlled at 30°C)

UV Detection

238 nm

Run Time

Approximately 15 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is

specific, linear, accurate, and precise for the quantification of both simvastatin and

anhydrosimvastatin.

Validation Parameter Simvastatin Anhydrosimvastatin
) ) Data to be generated during
Linearity Range 2 - 200 pg/mL o
validation
Correlation Coefficient (r2) > 0.999 > 0.999
o ) Data to be generated during
Limit of Detection (LOD) 5 ng/mL

validation

Limit of Quantification (LOQ)

Data to be generated during

validation

Data to be generated during

validation

Accuracy (% Recovery)

98.0 - 102.0%

98.0 - 102.0%

Precision (% RSD)

< 2.0%

< 2.0%
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Experimental Protocols

Preparation of Solutions
a) Mobile Phase Preparation (Acetonitrile : 0.025 M NaH2PO4 Buffer (65:35, v/v), pH 4.5)

e 0.025 M NaH2PO4 Buffer: Dissolve 3.0 g of monobasic sodium phosphate in 1000 mL of
HPLC grade water.

Adjust the pH of the buffer solution to 4.5 with diluted phosphoric acid.

Filter the buffer solution through a 0.45 um membrane filter.

Mobile Phase: Mix 650 mL of HPLC grade acetonitrile with 350 mL of the prepared
phosphate buffer.

Degas the mobile phase by sonication for 15-20 minutes before use.
b) Standard Stock Solution Preparation (Simvastatin and Anhydrosimvastatin)

e Simvastatin Stock (1000 pg/mL): Accurately weigh 100 mg of simvastatin reference standard
and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile
phase.

e Anhydrosimvastatin Stock (1000 pg/mL): Accurately weigh 100 mg of
anhydrosimvastatin reference standard and transfer it to a 100 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase.

c) Working Standard Solution Preparation

e Prepare a series of working standard solutions by appropriate dilution of the stock solutions
with the mobile phase to cover the linearity range (e.g., 2, 10, 50, 100, 150, 200 pg/mL for
simvastatin).

d) Sample Preparation (Forced Degradation Study - Acid Hydrolysis)

o Accurately weigh and transfer 50 mg of simvastatin into a 50 mL volumetric flask.
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Add 25 mL of 0.1 M hydrochloric acid and keep the flask at 60°C for 30 minutes to induce
degradation.[4]

After the specified time, cool the solution to room temperature and neutralize it with 0.1 M
sodium hydroxide.

Dilute the solution to the mark with the mobile phase.

Filter the solution through a 0.45 um syringe filter before injecting it into the HPLC system.

Chromatographic Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable
baseline is achieved.

Inject 20 pL of the blank (mobile phase), followed by the standard solutions and the sample
solutions.

Record the chromatograms and integrate the peak areas for simvastatin and
anhydrosimvastatin.

Identify the peaks of simvastatin and anhydrosimvastatin in the sample chromatogram by
comparing their retention times with those of the standard solutions.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the performance of the

chromatographic system.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) <20
Theoretical Plates (N) > 2000

% RSD of Peak Areas (n=6) <2.0%
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Visualizations
Acid-catalyzed
Simvastatin Dehydration Anhydrosimvastatin
(Lactone Form) (Degradation Product)

Click to download full resolution via product page

Caption: Chemical conversion of Simvastatin to Anhydrosimvastatin.

Caption: Experimental workflow for HPLC-UV analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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